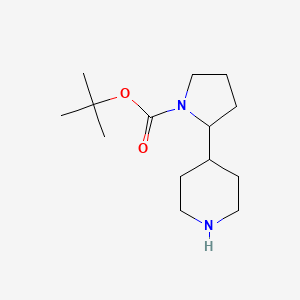

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate follows IUPAC conventions for bicyclic amines and ester derivatives. The parent structure is pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom. At position 2 of the pyrrolidine ring, a piperidin-4-yl substituent is attached, denoting a six-membered saturated heterocycle (piperidine) with its nitrogen atom at position 4. The tertiary butyl (tert-butyl) group forms part of a carbamate ester at the pyrrolidine nitrogen, resulting in the full name tert-butyl (2R)-2-[2-(piperidin-4-yl)ethyl]pyrrolidine-1-carboxylate for stereospecific variants.

The molecular formula C₁₄H₂₆N₂O₂ is consistent across multiple sources, with a molecular weight of 254.37 g/mol. The SMILES notation CC(C)(C)OC(=O)N1CCCC1C2CCNCC2 explicitly defines the connectivity: a pyrrolidine ring (N1CCCC1) linked to a piperidine moiety (C2CCNCC2) via a methylene bridge, while the tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen. The InChIKey YDQBPQOQDHFBDP-UHFFFAOYSA-N further confirms the stereochemical uniqueness of this compound in databases.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₆N₂O₂ | |

| Molecular Weight | 254.37 g/mol | |

| CAS Registry Number | 929974-12-9 |

Molecular Geometry and Stereochemical Considerations

The compound exhibits a rigid bicyclic architecture with distinct stereochemical features. The pyrrolidine ring adopts an envelope conformation , where four atoms lie in a plane and the fifth (typically the nitrogen) deviates, minimizing torsional strain. The piperidine substituent at position 2 of pyrrolidine exists predominantly in a chair conformation , with the nitrogen atom occupying an equatorial position to reduce 1,3-diaxial interactions.

Stereogenic centers arise at the pyrrolidine C2 and piperidine C4 positions. For example, the (R)-enantiomer (CAS 1451390-44-5) and (S)-enantiomer (CAS 1449131-15-0) demonstrate distinct spatial arrangements, as evidenced by their specific optical rotations and chromatographic retention times. X-ray crystallography of analogous structures reveals a dihedral angle of 112° between the pyrrolidine and piperidine planes, optimizing van der Waals contacts between the Boc group and the piperidine ring.

The Boc group introduces steric hindrance, restricting rotation about the N–C(O) bond. Nuclear Overhauser effect (NOE) spectroscopy shows proximity between the tert-butyl methyl protons and the pyrrolidine H2 proton, confirming a gauche conformation between the Boc group and the piperidine substituent.

Comparative Analysis of Tautomeric and Conformational Isomerism

Tautomerism is precluded due to the absence of enolizable protons or conjugated π systems. However, conformational isomerism dominates the structural dynamics. The piperidine ring interconverts between chair conformers with an energy barrier of ~42 kJ/mol, as calculated via density functional theory (DFT). Substituent effects modulate this behavior: the Boc group raises the barrier to 48 kJ/mol in the (S)-enantiomer compared to 45 kJ/mol in the (R)-form, attributed to differential steric interactions with the pyrrolidine methylene groups.

Comparative analysis with unsubstituted pyrrolidine-piperidine hybrids reveals that the Boc group reduces the population of twist-boat conformers in piperidine from 15% to <2%, as quantified by low-temperature NMR. Molecular dynamics simulations indicate a 3:1 preference for the piperidine chair with axial nitrogen over the alternative chair conformation in polar solvents.

Properties

IUPAC Name |

tert-butyl 2-piperidin-4-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQBPQOQDHFBDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501184856 | |

| Record name | 1,1-Dimethylethyl 2-(4-piperidinyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929974-12-9 | |

| Record name | 1,1-Dimethylethyl 2-(4-piperidinyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929974-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-(4-piperidinyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl 2-bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate serves as an important building block in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it useful in designing drugs for several conditions:

- Neuropharmacology : Compounds with similar structures have shown potential in modulating neurotransmitter receptors, particularly dopamine and serotonin receptors, which are critical in treating neurological disorders .

- Anti-inflammatory Activity : Research indicates that derivatives of this compound may inhibit inflammatory pathways, potentially reducing conditions associated with excessive inflammation .

Biological Studies

The compound has been utilized in biological studies to understand its effects on cellular processes:

- Antimicrobial Properties : Similar pyrrolidine derivatives have demonstrated antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar effects .

- Cellular Mechanisms : Studies have shown that compounds with this structure can influence pyroptotic cell death and interleukin release, indicating potential applications in treating inflammatory diseases .

Case Studies

Several studies highlight the applications of this compound in drug development:

- Vasopressin Receptor Antagonists : Research involving related compounds has led to the discovery of selective antagonists for vasopressin receptors, which are being explored for their therapeutic potential in treating conditions like autism .

- Histamine Receptor Modulators : Compounds derived from similar structures have been characterized as potent inverse agonists for histamine receptors, suggesting that this compound could play a role in developing antihistamines or treatments for allergic responses .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Steric and Electronic Effects : The 4-octylphenethyl substituent in increases lipophilicity, enhancing membrane permeability for anticancer applications, whereas pyrimidine derivatives (e.g., ) improve hydrogen-bonding capacity for kinase targeting.

- Synthetic Efficiency : Yields vary significantly; automated synthesis methods (e.g., ) achieve higher purity (83%) compared to manual protocols (30–78% in ).

Stereochemical Variants

Table 2: Enantiomeric Comparison

Key Findings :

- Both enantiomers are equally accessible at 95% purity, enabling structure-activity relationship (SAR) studies in drug discovery .

- The (S)-enantiomer is discontinued in some catalogs (e.g., ), suggesting higher demand for (R)-configured intermediates.

Functional Group Modifications

Table 3: Derivatives with Alternative Substituents

*Similarity scores calculated based on structural overlap with the target compound .

Research Insights :

- Ethynyl Groups : Enable Huisgen cycloaddition for bioconjugation, a feature absent in the target compound .

- Formyl Derivatives : Serve as electrophilic handles for Schiff base formation, expanding utility in probe design .

Critical Research Findings

Boc Protection Strategy : The Boc group in the target compound improves synthetic flexibility, as seen in intermediates for FTY720 analogs (anticancer) and caspase inhibitors . Its removal under acidic conditions (e.g., HCl/THF ) is standardized across analogs.

Steric Hindrance : Bulky substituents (e.g., 4-isopropylbenzyl in ) reduce reactivity but enhance target selectivity in enzyme inhibition assays.

Toxicity and Safety : Unlike pyridinyl derivatives (e.g., ), the target compound lacks reported acute toxicity, making it preferable for in vivo studies .

Biological Activity

tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate, with the chemical formula and CAS number 929974-12-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

The compound is characterized by a molecular weight of 254.37 g/mol and exists as a pale-yellow to yellow-brown sticky oil or semi-solid at ambient temperatures. It is important to store it in a dark place at temperatures between 2-8°C to maintain its stability .

Biological Activity Overview

Pharmacological Profile:

-

Antidiabetic Properties:

Recent studies have indicated that pyrrolidine derivatives, including this compound, exhibit significant antidiabetic activity by acting as agonists for the GPR40 receptor, which enhances glucose-dependent insulin secretion and GLP-1 release . -

Antibacterial Activity:

Compounds related to pyrrolidine structures have demonstrated antibacterial properties against various pathogens. For instance, derivatives of pyrrole have shown effectiveness against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) as low as 5 µM . -

CNS Activity:

The piperidine moiety is often associated with central nervous system (CNS) activity. Research suggests that compounds incorporating piperidine can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the piperidinyl group is essential for enhancing binding affinity to target receptors. Modifications on the piperidine ring or the pyrrolidine backbone can significantly alter the compound's efficacy and selectivity.

| Structural Feature | Impact on Activity |

|---|---|

| Piperidine Ring | Enhances CNS activity |

| Tert-butyl Group | Increases lipophilicity |

| Carboxylate Functionality | Essential for receptor interaction |

Case Studies

-

GPR40 Agonism:

A study optimized various pyrrolidine derivatives for GPR40 agonism, highlighting that modifications to the tert-butyl group improved pharmacokinetic properties while reducing off-target activities . This illustrates the importance of structural optimization in developing effective antidiabetic agents. -

Antituberculosis Activity:

Another research effort focused on synthesizing pyrrole derivatives that inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis. The study found that certain structural modifications led to compounds with MICs significantly lower than those of existing treatments .

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate with high purity?

- Methodological Answer : A typical synthesis involves coupling reactions using tert-butyl protecting groups, followed by purification via column chromatography. For example, tert-butyl esters can be synthesized via nucleophilic substitution or amidation under anhydrous conditions. Fast column chromatography (e.g., using ethanol/chloroform mixtures) is effective for isolating the product with ≥95% purity . Reaction progress should be monitored via TLC, and intermediates should be characterized using NMR and HRMS to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the stereochemistry and regiochemistry of the piperidine-pyrrolidine scaffold. For instance, tert-butyl protons typically appear as singlets at ~1.4 ppm in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity, with deviations <5 ppm indicating high confidence in structural assignment .

- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and amine (N-H stretches) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for particulates or OV/AG/P99 for organic vapors) to prevent inhalation of airborne particles .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Ensure eyewash stations and emergency showers are accessible .

- Storage : Store in a cool, dry environment away from strong oxidizers. Use inert gas (e.g., nitrogen) to stabilize air-sensitive derivatives .

Advanced Research Questions

Q. How can computational chemistry be utilized to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., IRC analysis) can model transition states and predict regioselectivity. For example, ICReDD’s workflow combines computational screening of reaction pathways with experimental validation, reducing trial-and-error approaches. This method optimizes conditions like solvent polarity and temperature for targeted functionalization (e.g., piperidine ring alkylation) .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- Methodological Answer :

- Data Gap Analysis : Cross-reference existing studies (e.g., acute toxicity in vs. chronic data gaps in ) to identify inconsistencies.

- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HEK293 cells) to assess acute effects. Use Ames tests for mutagenicity and micronucleus assays for genotoxicity .

- Dose-Response Studies : Establish LD₅₀ values in rodent models under OECD guidelines to resolve conflicting acute toxicity classifications .

Q. What strategies can be employed to study the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human or rat) to identify phase I/II metabolites via LC-MS/MS. Monitor demethylation or hydroxylation of the tert-butyl group, which impacts bioavailability .

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-substituted tert-butyl) to track metabolic pathways and quantify degradation rates .

- Computational ADME Modeling : Tools like SwissADME predict logP, solubility, and cytochrome P450 interactions to guide experimental design .

Data Contradiction Analysis

Q. How can conflicting results regarding the compound’s stability under varying pH conditions be resolved?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) across pH 1–13. Monitor degradation via HPLC and identify breakdown products (e.g., tert-butyl cleavage) .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C) and validate with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.